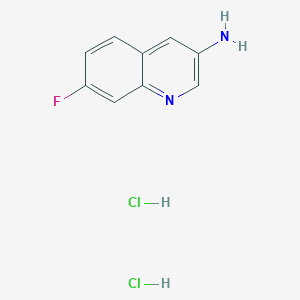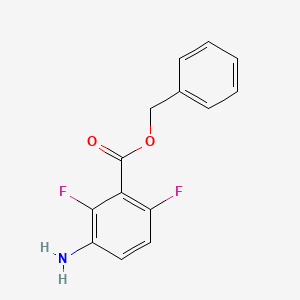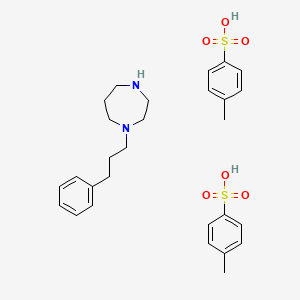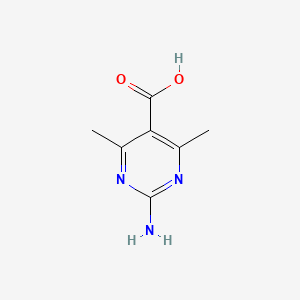![molecular formula C13H16O3 B1373498 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1087789-83-0](/img/structure/B1373498.png)
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid
Übersicht
Beschreibung
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, also known as 3-hydroxy-2-butanone, is an organic compound belonging to the family of carboxylic acids. It is a colorless liquid with a faint odor and is soluble in water and alcohol. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as an intermediate in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Substrate Specificity in Alcohol Dehydrogenases
- 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, as a 2-enoic alcohol, has relevance in the study of substrate specificity for alcohol dehydrogenases. Research comparing various alcohols and aldehydes as substrates for alcohol dehydrogenases from different sources found that 2-enoic alcohols are generally better substrates for these enzymes compared to their saturated analogs (Pietruszko, Crawford, & Lester, 1973).
Hydroxylation and Halogen Addition
- Studies on hydroxylation and halogen addition to the carbon-carbon double bond of similar 2-hydroxy-3-enoic acids have been conducted. These chemical transformations are crucial for synthesizing various derivatives, potentially including those related to 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (Yu & Simon, 1991).
Structural Analysis in Crystallography
- Crystal structure analysis of compounds similar to 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid reveals insights into molecular conformations and hydrogen-bonding patterns. For instance, the study of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid offers valuable data on molecular arrangements, which could be relevant for understanding the structural properties of related compounds (Swenson, Lu, & Burton, 1997).
Photoalignment in Liquid Crystals
- Prop-2-enoates derived from similar compounds have been used to promote photoalignment of nematic liquid crystals. This research is significant for applications in liquid crystal displays (LCDs) and other optoelectronic devices (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Spectroscopic and Computational Studies
- Spectroscopic methods and quantum chemical calculations have been used to characterize compounds structurally similar to 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. These studies provide valuable insights into the molecular properties and interactions of such compounds (Venkatesan et al., 2016).
Eigenschaften
IUPAC Name |
(E)-3-(2-butan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-10(2)16-12-7-5-4-6-11(12)8-9-13(14)15/h4-10H,3H2,1-2H3,(H,14,15)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZBOIWYIYWLF-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)


![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)




![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)



![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)